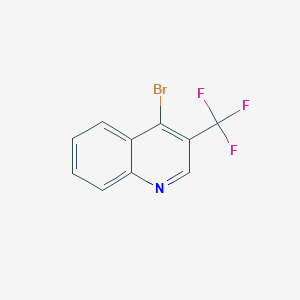

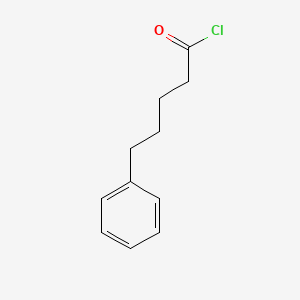

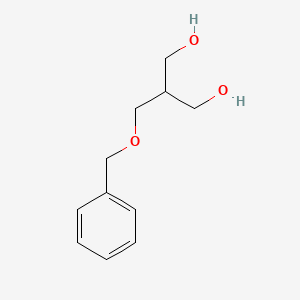

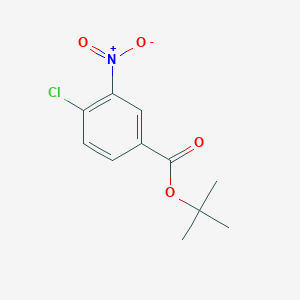

![molecular formula C7H10N2O2 B1278577 四氢咪唑并[1,5-a]吡啶-1,3(2H,5H)-二酮 CAS No. 4705-52-6](/img/structure/B1278577.png)

四氢咪唑并[1,5-a]吡啶-1,3(2H,5H)-二酮

描述

Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a type of imidazo[1,5-a]pyridine, which is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .

Synthesis Analysis

A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A one-pot protocol for the synthesis of tetrahydroimidazo[1,2-a]pyridines was developed by condensing various 1, n-diamines, 1,1-bis(methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate at reflux condition in ethanol .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves various chemical reactions such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation . Electro-synthesis through a one-pot three-component condensation of corresponding aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine resulted in a series of novel tetrahydroimidazo[1,2-a]pyridine-5(1H)-one derivatives .科学研究应用

Pharmaceuticals and Agrochemicals

Imidazo[1,5-a]pyridine, a structural component of tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione, is found in a large number of pharmaceuticals and agrochemicals . It has been a subject of intense research for numerous decades .

Synthetic Methodologies

The synthesis of imidazo[1,5-a]pyridine has been developed involving various transformations, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methodologies allow convenient access to imidazo[1,5-a]pyridine from readily available starting materials .

One-Pot Synthesis

A novel Mg3N2-assisted one-pot annulation strategy has been developed for the synthesis of imidazo[1,5-a]pyridines . This method involves a cyclo-condensation reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have been used in the development of optoelectronic devices . Their luminescent properties make them suitable for use in these applications .

Sensors

These compounds have also found applications in the development of sensors . Their unique properties can be harnessed to detect specific substances or measure certain parameters .

Anti-Cancer Drugs

Imidazo[1,5-a]pyridine derivatives have shown promise in the field of oncology . They have been used in the development of anti-cancer drugs .

Confocal Microscopy and Imaging

The luminescent properties of imidazo[1,5-a]pyridine derivatives make them useful as emitters for confocal microscopy and imaging . This allows for detailed visualization of biological structures .

Materials Science

Imidazo[1,5-a]pyridine and its derivatives play a crucial role in many areas of research, including materials science . They have been used in the design of different metal complexes and other materials .

作用机制

Target of Action

Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is reported to be a potent inhibitor of Heparanase 1 (HPSE1) . HPSE1 is an enzyme that plays a crucial role in cancer progression and proteinuric kidney diseases .

Mode of Action

It is known to inhibit the activity of hpse1 . The inhibition of HPSE1 can lead to the suppression of tumor growth, metastasis, and angiogenesis, thereby making it a potential therapeutic target against cancer .

Biochemical Pathways

The biochemical pathways affected by Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione are primarily related to its inhibitory effect on HPSE1 . By inhibiting HPSE1, it can potentially disrupt the degradation of heparan sulfate proteoglycans (HSPGs), which play a key role in cell growth, differentiation, adhesion, and migration .

Result of Action

The inhibition of HPSE1 by Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can result in the suppression of tumor growth, metastasis, and angiogenesis . This suggests that the compound could have potential therapeutic applications in the treatment of cancer and proteinuric kidney diseases .

属性

IUPAC Name |

6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-5-3-1-2-4-9(5)7(11)8-6/h5H,1-4H2,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCSJOKGNDNJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442981 | |

| Record name | tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione | |

CAS RN |

4705-52-6 | |

| Record name | tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

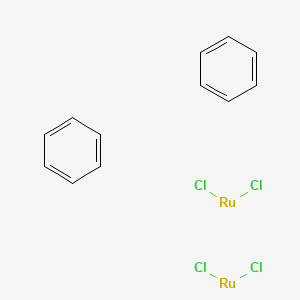

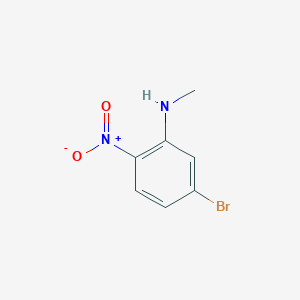

![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)